molecular formula C13H24O2 B13765626 Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1S,2R,5R)- CAS No. 68539-56-0

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1S,2R,5R)-

Cat. No.: B13765626
CAS No.: 68539-56-0
M. Wt: 212.33 g/mol
InChI Key: PELLUIPPBKHUAB-UTUOFQBUSA-N
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Description

Menthyl propionate is an organic compound known for its pleasant minty aroma. It is an ester formed from menthol and propionic acid. This compound is commonly used in the fragrance and flavor industry due to its refreshing scent and taste.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthyl propionate can be synthesized through the esterification of menthol with propionic acid. The reaction typically involves heating menthol and propionic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:

C10H20O+C3H6O2C13H24O2+H2O\text{C}_{10}\text{H}_{20}\text{O} + \text{C}_{3}\text{H}_{6}\text{O}_{2} \rightarrow \text{C}_{13}\text{H}_{24}\text{O}_{2} + \text{H}_{2}\text{O} C10​H20​O+C3​H6​O2​→C13​H24​O2​+H2​O

Industrial Production Methods: Industrially, menthyl propionate is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial settings.

Types of Reactions:

    Hydrolysis: Menthyl propionate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield menthol and propionic acid.

    Oxidation: It can be oxidized to form menthyl propionate derivatives, although this reaction is less common.

    Substitution: Menthyl propionate can participate in substitution reactions where the propionate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Hydrolysis: Menthol and propionic acid.

    Oxidation: Menthyl propionate derivatives.

    Substitution: Various substituted menthyl compounds.

Scientific Research Applications

Menthyl propionate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in topical formulations due to its cooling effect.

    Industry: Widely used in the fragrance and flavor industry for its minty aroma.

Mechanism of Action

The mechanism by which menthyl propionate exerts its effects is primarily through its interaction with sensory receptors. When applied topically, it activates the TRPM8 receptor, which is responsible for the sensation of coolness. This activation leads to a cooling effect on the skin. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.

Similar Compounds:

    Menthyl acetate: Another ester of menthol, known for its fruity aroma.

    Menthyl lactate: Known for its cooling effect, similar to menthyl propionate.

    Menthyl isovalerate: Used in fragrances for its pleasant scent.

Uniqueness: Menthyl propionate is unique due to its specific minty aroma and its balanced cooling effect, making it a preferred choice in the fragrance and flavor industry. Its combination of sensory properties and chemical stability sets it apart from other menthyl esters.

Properties

68539-56-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] propanoate

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11-,12+/m1/s1

InChI Key

PELLUIPPBKHUAB-UTUOFQBUSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H](CC[C@@H]1C(C)C)C

Canonical SMILES

CCC(=O)OC1CC(CCC1C(C)C)C

density

0.918-0.923

physical_description

Clear colorless liquid/fruity cool aroma

solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Origin of Product

United States

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